5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amine with malononitrile or cyanoacetamide in the presence of pyrrolidine and glacial acetic acid. The reaction mixture is stirred at room temperature for 1 hour and then heated under reflux for 3-6 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can lead to the inhibition of various biological processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carboxylic acid: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, which can affect its biological activity and chemical reactivity.
Uniqueness
5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the pyridine and pyrazole rings, along with the amino and carboxylic acid functional groups. This combination of structural features makes it a highly versatile compound for various applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
5-amino-1-(4-methylpyridin-2-yl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-3-12-8(4-6)14-9(11)7(5-13-14)10(15)16/h2-5H,11H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPYSXCNWDFKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=C(C=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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